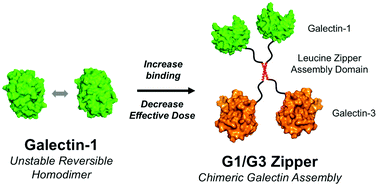A chimeric, multivalent assembly of galectin-1 and galectin-3 with enhanced extracellular activity†
Biomaterials Science Pub Date: 2019-03-21 DOI: 10.1039/C8BM01631C
Abstract
Galectins are attractive therapeutic candidates to control aberrant immune system activation because they can alter the phenotype and function of various innate and adaptive immune cells. However, use of exogenous galectin-1 (“G1”) and galectin-3 (“G3”) as immunomodulators is challenged by their high dosing requirements and dynamic quaternary structures. Here we report a chimeric assembly of G1 and G3 with enhanced extracellular activity (“G1/G3 Zipper”), which was created by recombinant fusion of G1 and G3 via a peptide linker that forms a two-stranded α-helical coiled-coil. G1/G3 Zipper had higher apparent binding affinity for immobilized lactose and a lower concentration threshold for inducing soluble glycoprotein crosslinking than G1, a recombinant fusion of G1 and G3 with a flexible peptide linker (“G1/G3”), or a recently reported stable G1 dimer crosslinked by poly(ethylene glycol) diacrylate (“G1-PEG-G1”). As a result, G1/G3 Zipper was more effective at inducing Jurkat T cell apoptosis in media containing serum, and was the only variant that could induce apoptosis at low concentrations under serum-free conditions. The monomeric G1/G3 fusion protein lacked extracellular activity under all conditions tested, suggesting that the enhanced activity of G1/G3 Zipper was due to its quaternary structure and increased carbohydrate-recognition domain valency. Thus, combining G1 and G3 into a non-native chimeric assembly provides a new candidate therapeutic with greater immunomodulatory potency than the wild-type proteins and previously reported engineered variants.


Recommended Literature
- [1] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [2] Front cover
- [3] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [4] Synthesis, structure and efficient electroluminescence of a heteroleptic dipyridylamido/bis(pyridylphenyl)iridium(iii) complex†
- [5] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [6] Colorimetric sensor arrays for the detection and identification of antibiotics
- [7] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [8] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [9] Graphene-coated polymer foams as tuneable impact sensors†
- [10] Solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 10162-82-0
-
CAS no.: 13194-69-9









